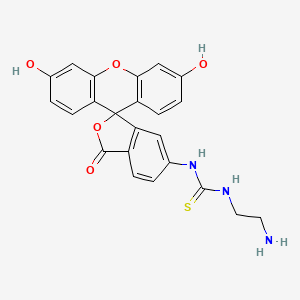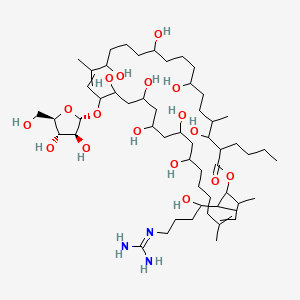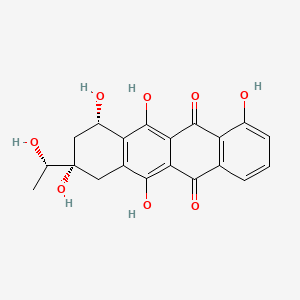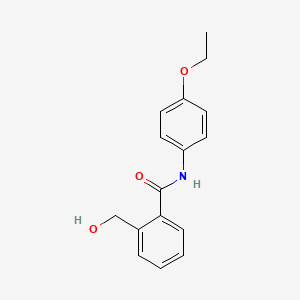
N-(4-ethoxyphenyl)-2-(hydroxymethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(hydroxymethyl)benzamide is a member of benzamides.
科学的研究の応用
Enzyme Inhibition Activity
N-(3-hydroxyphenyl) benzamide and its derivatives, including N-(4-ethoxyphenyl)-2-(hydroxymethyl)benzamide, have been synthesized and tested for enzyme inhibition activity against enzymes such as butylcholinesterase, acetylcholinesterase, and lipoxygenase. These compounds show potential in the modulation of enzyme activity, which is significant in various biological and pathological processes (Abbasi et al., 2014).
Chemoselective N-benzoylation
The N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, resulting in products like N-(2-hydroxyphenyl)benzamides, which include this compound. These compounds are of biological interest due to their potential activities (Singh et al., 2017).
Crystallographic Studies
Research has been conducted on the crystalline forms of certain benzamide derivatives, such as 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), which shares structural similarities with this compound. These studies focus on understanding the crystal structures and their stability, which are essential for the development of pharmaceuticals and advanced materials (Yanagi et al., 2000).
Spectroscopic Analysis
Spectroscopic methods like photoelectron spectroscopy have been used to analyze the electronic structure of benzamide derivatives, including N-(4-ethoxyphenyl) acetamide. Understanding the interaction between different molecular groups within these compounds can provide insights into their biological activity and potential applications (Klasinc et al., 2009).
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-(hydroxymethyl)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-2-20-14-9-7-13(8-10-14)17-16(19)15-6-4-3-5-12(15)11-18/h3-10,18H,2,11H2,1H3,(H,17,19) |
InChIキー |
ARAJZPPGAUPOAZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CO |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




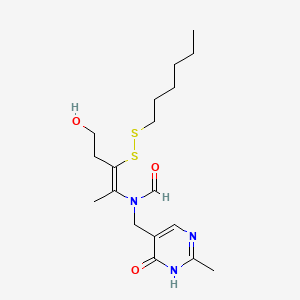
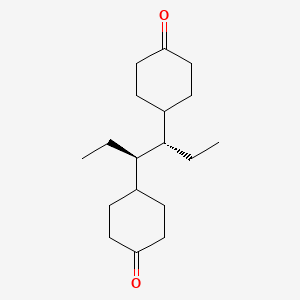


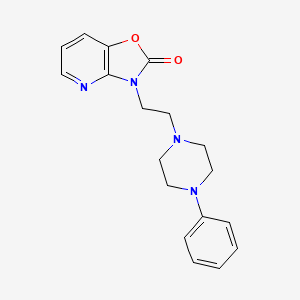
![(2R,3R,4S,5S,6R)-2-[[(2R,4S,5R,13S,18S)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1229642.png)
